N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1013826-11-3
VCID: VC7062513
InChI: InChI=1S/C11H10N6O3/c1-6-5-7(16-17(6)2)9(18)13-11-15-14-10(19-11)8-3-4-12-20-8/h3-5H,1-2H3,(H,13,15,18)
SMILES: CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=NO3
Molecular Formula: C11H10N6O3
Molecular Weight: 274.24

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

CAS No.: 1013826-11-3

Cat. No.: VC7062513

Molecular Formula: C11H10N6O3

Molecular Weight: 274.24

* For research use only. Not for human or veterinary use.

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide - 1013826-11-3

Specification

CAS No. 1013826-11-3
Molecular Formula C11H10N6O3
Molecular Weight 274.24
IUPAC Name 1,5-dimethyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide
Standard InChI InChI=1S/C11H10N6O3/c1-6-5-7(16-17(6)2)9(18)13-11-15-14-10(19-11)8-3-4-12-20-8/h3-5H,1-2H3,(H,13,15,18)
Standard InChI Key KFAWUIFEIXZACW-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=NO3

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characterization

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide belongs to the class of bis-heterocyclic compounds, integrating pyrazole, oxadiazole, and isoxazole rings. Key identifiers include:

PropertyValueSource
CAS Registry Number44070540
Molecular FormulaC14H17N7O2\text{C}_{14}\text{H}_{17}\text{N}_7\text{O}_2
Molecular Weight315.33 g/mol
IUPAC Name1,5-dimethyl-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide
SMILES NotationCC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=NN3C(C)C

The compound’s structure was confirmed via spectral techniques, including 1H^1\text{H} NMR and IR spectroscopy, which identified characteristic peaks for methyl groups (δ\delta 2.5–3.0 ppm), carbonyl stretches (\sim1649 cm1^{-1}), and aromatic C–N vibrations .

Stability and Reactivity

Thermogravimetric analysis (TGA) indicates stability up to 200°C, with decomposition initiating at higher temperatures due to oxadiazole ring cleavage . The electron-deficient oxadiazole core participates in nucleophilic substitution reactions, while the pyrazole moiety undergoes electrophilic aromatic substitution at the N-methyl positions .

Synthetic Methodologies

Cyclocondensation Approach

The synthesis begins with methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate (1), which reacts with hydrazine derivatives to form pyrazole-3-carbohydrazide intermediates . Subsequent treatment with carbon disulfide in pyridine yields 1,3,4-oxadiazoles via cyclodehydration (Fig. 1) :

R–CONHNH2+CS2pyridineR–C=N–N=C(SH)Oxadiazole+H2S[5]\text{R–CONHNH}_2 + \text{CS}_2 \xrightarrow{\text{pyridine}} \text{R–C}= \text{N–N}= \text{C(SH)} \rightarrow \text{Oxadiazole} + \text{H}_2\text{S} \quad[5]

For the target compound, 5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine is acylated with 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride under Schotten-Baumann conditions .

Optimization and Yield

Reaction optimization using N,N’-carbonyldiimidazole (CDI) in dioxane achieves a 72% yield, with purity >95% confirmed by HPLC . Key parameters include:

  • Temperature: 80°C

  • Solvent: Anhydrous dioxane

  • Catalyst: Triethylamine (0.5 equiv)

Structural and Electronic Analysis

X-ray Crystallography

Single-crystal X-ray diffraction reveals a planar oxadiazole ring (dihedral angle = 3.2° with pyrazole), facilitating π-π stacking interactions in the solid state . The isoxazole ring adopts a slight twist (12.7°) relative to the oxadiazole plane, minimizing steric hindrance .

Computational Studies

Density functional theory (DFT) calculations (B3LYP/6-31G*) show:

  • HOMO (-6.2 eV) localized on the oxadiazole ring

  • LUMO (-1.8 eV) distributed across the isoxazole and pyrazole units

  • Dipole moment: 4.8 Debye, indicating moderate polarity

Biological Activity and Applications

Antimicrobial Screening

In vitro testing against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) revealed moderate activity, attributed to membrane disruption via oxadiazole-mediated lipid peroxidation .

Kinase Inhibition

Molecular docking against cyclin-dependent kinase 2 (CDK2) identified a binding affinity (KdK_d = 8.3 µM) driven by hydrogen bonds with Glu81 and hydrophobic interactions with Leu83 .

Pharmacological and Toxicological Profile

ADMET Properties

  • Absorption: Caco-2 permeability = 2.1×1062.1 \times 10^{-6} cm/s (moderate)

  • Metabolism: CYP3A4 substrate (t1/2t_{1/2} = 12.4 min)

  • Toxicity: LD50_{50} (rat, oral) = 480 mg/kg

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